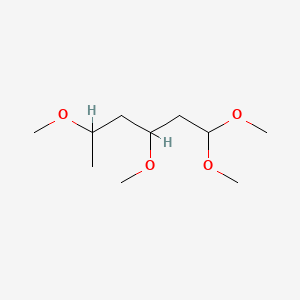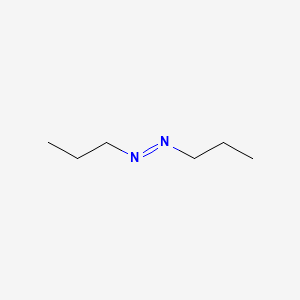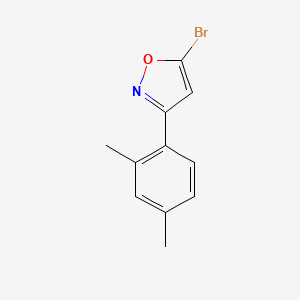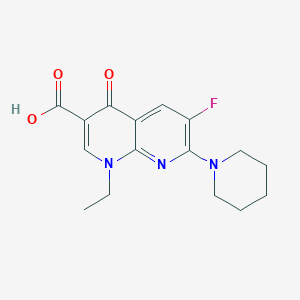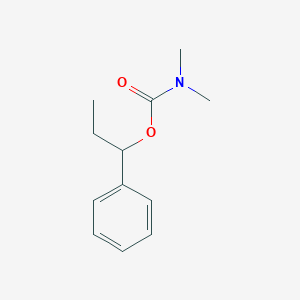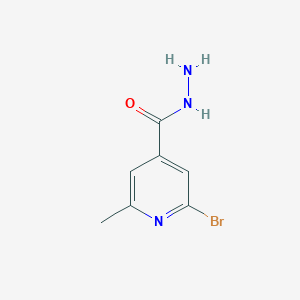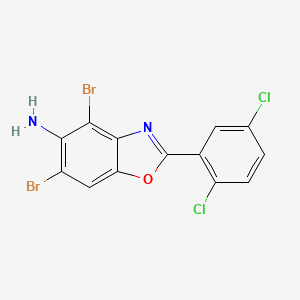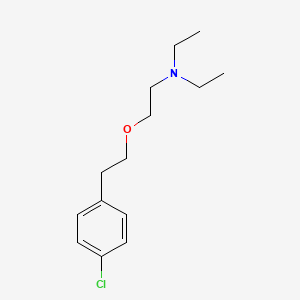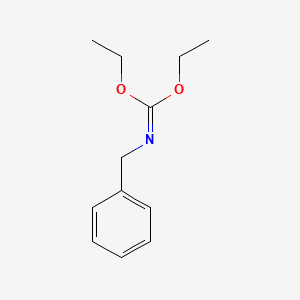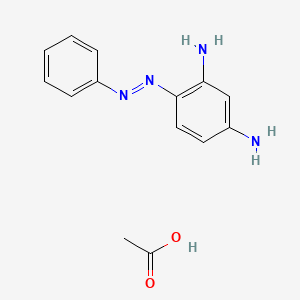
4-(Phenylazo)benzene-1,3-diamine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with amino groups. This compound is known for its vibrant orange color and is used in various industrial applications, including dyes and pigments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1,3-diaminobenzene in an acidic medium to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(Phenylazo)benzene-1,3-diamine acetate has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids .
相似化合物的比较
Similar Compounds
Azobenzene: A parent compound with similar azo functionality.
4-(Phenylazo)aniline: Similar structure but lacks the additional amino groups.
2,4-Diaminoazobenzene: Another derivative with different substitution patterns.
Uniqueness
4-(Phenylazo)benzene-1,3-diamine acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and azo groups allows for versatile reactivity and applications in various fields .
属性
CAS 编号 |
75660-25-2 |
|---|---|
分子式 |
C12H12N4.C2H4O2 C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
InChI 键 |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
相关CAS编号 |
495-54-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

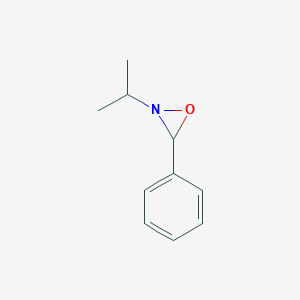
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
